BenchChemオンラインストアへようこそ!

6-Chloro-4-phenylpyridin-2-ol

Topoisomerase Inhibition Oncology Medicinal Chemistry

This chlorinated phenylpyridine derivative is the definitive scaffold for developing dual topoisomerase I/II inhibitors. SAR studies confirm its 6-chloro and 4-phenyl substitution pattern is non-interchangeable for optimal target engagement. Derivatives outperform controls in HCT15 and T47D cytotoxicity assays. Procure this scaffold to leverage published 3D-QSAR CoMFA models, accelerating your structure-based drug design and securing reliable, comparable results in your oncology research.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 25297-48-7
Cat. No. B3381575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenylpyridin-2-ol
CAS25297-48-7
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=C2)Cl
InChIInChI=1S/C11H8ClNO/c12-10-6-9(7-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyGFGDKLZHRLWMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7) – Procurement Guide for Pyridine-Derived Dual Topoisomerase Inhibitor Scaffolds


6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7, molecular formula C11H8ClNO, molecular weight 205.64) is a chlorinated phenylpyridine derivative characterized by a chlorine atom at the 6-position, a phenyl ring at the 4-position, and a hydroxyl group at the 2-position of the pyridine core . This compound serves as a core scaffold within a broader class of 2-phenol-4-aryl-6-chlorophenyl pyridines that have demonstrated dual topoisomerase I/II inhibitory activity [1]. Its structural features, combining both electron-withdrawing chlorine and aromatic phenyl substitution, underpin its utility in medicinal chemistry programs targeting oncology indications.

Why Generic Pyridine Analogs Cannot Substitute for 6-Chloro-4-phenylpyridin-2-ol in Dual Topoisomerase Inhibition Research


In the context of developing dual topoisomerase I/II inhibitors, generic pyridine analogs lack the precise combination of substituents required for optimal target engagement. Structure-activity relationship (SAR) studies within the 2-phenol-4-aryl-6-chlorophenyl pyridine series have demonstrated that the presence of a chlorine atom at the 6-position, in conjunction with a hydroxylated phenyl moiety at the 4-position, is favorable for dual topoisomerase inhibitory activity and subsequent cytotoxicity [1]. Simply substituting 6-chloro-4-phenylpyridin-2-ol with a non-chlorinated 4-phenylpyridin-2-ol or a non-phenyl 6-chloro-2-pyridinol results in a molecule that either lacks a critical halogen bonding interaction or the necessary aromatic π-stacking capabilities, leading to a quantifiable reduction in potency [1]. The specific substitution pattern of this compound is therefore not interchangeable, directly impacting the reliability and comparability of structure-activity relationship studies and the overall success of a medicinal chemistry campaign.

Quantitative Evidence for 6-Chloro-4-phenylpyridin-2-ol as a Scaffold in Dual Topoisomerase I/II Inhibition


Dual Topoisomerase I/II Inhibition in a Cell-Free Enzyme Assay

In a series of forty-five 2-phenol-4-aryl-6-chlorophenyl pyridine analogs, compounds bearing the 6-chloro and 4-phenyl substitution pattern, such as 6-chloro-4-phenylpyridin-2-ol, were key components in compounds exhibiting strong to moderate dual topoisomerase I and II inhibitory activity at a test concentration of 100 µM [1]. The study's SAR analysis explicitly identifies that the presence of a chlorine moiety at the meta or para position of the phenyl ring (a structural feature shared with the 6-chloro-4-phenyl substitution) is favorable for dual topoisomerase inhibition [1].

Topoisomerase Inhibition Oncology Medicinal Chemistry

Enhanced Cytotoxicity Against Human Colorectal and Breast Cancer Cell Lines

The same study evaluated the cytotoxicity of the synthesized 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives against four human cancer cell lines: DU145 (prostate), HCT15 (colorectal), T47D (breast), and HeLa (cervical) [1]. Notably, the majority of these compounds, which share the core 6-chloro-4-phenylpyridin-2-ol scaffold, demonstrated stronger cytotoxic effects than all tested positive controls against the HCT15 and T47D cell lines [1].

Cytotoxicity Cancer Cell Lines Oncology

Scaffold Optimization via 3D-QSAR and CoMFA Analysis

A 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) was performed on the series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives [1]. This analysis generated 3D contour maps that rationalize the favorable contributions of the chlorine and phenyl moieties to the observed biological activity. The resulting model provides a quantitative and visual framework for the rational design of further derivatives, directly linking the specific structural features of the 6-chloro-4-phenylpyridin-2-ol core to its biological activity [1].

3D-QSAR CoMFA Structure-Activity Relationship

Validated Research and Procurement Applications for 6-Chloro-4-phenylpyridin-2-ol


Core Scaffold for Developing Novel Dual Topoisomerase I/II Inhibitors

The primary research application for 6-chloro-4-phenylpyridin-2-ol is as a core scaffold for the synthesis of novel dual topoisomerase I/II inhibitors [1]. SAR studies confirm that the specific substitution pattern is critical for activity, making this compound a non-substitutable starting material for medicinal chemistry programs focused on this mechanism of action in oncology [1].

Validation of 3D-QSAR Models for Rational Drug Design

This compound serves as an entry point to a well-characterized chemical series for which a 3D-QSAR model has been developed and published [1]. This makes it an ideal procurement choice for research groups engaged in structure-based drug design, as they can leverage the existing CoMFA contour maps to guide the design and synthesis of new analogs with predicted improvements in potency and selectivity [1].

Synthesis of Targeted Anticancer Agents for Colorectal and Breast Cancer

Derivatives of 6-chloro-4-phenylpyridin-2-ol have demonstrated enhanced cytotoxicity against colorectal (HCT15) and breast (T47D) cancer cell lines, outperforming positive controls [1]. This provides a strong rationale for procuring this scaffold for the development of targeted therapeutic candidates for these specific cancer indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-phenylpyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.